molecular formula C22H14Cl2N4OS2 B4295857 (5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE

(5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B4295857
M. Wt: 485.4 g/mol
InChI Key: DBCULMBEMRCOCL-HHKDCCKLSA-N
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Description

(5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a combination of indole, thiazole, and thiazolidine moieties. These structural elements are known for their significant biological activities and are commonly found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazole and thiazolidine rings. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are also increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it into an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE lies in its multi-functional structure, which combines the properties of indole, thiazole, and thiazolidine. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

(5Z)-5-[[1-[(3,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N4OS2/c23-16-6-5-13(9-17(16)24)11-27-12-14(15-3-1-2-4-18(15)27)10-19-20(29)28(21(25)31-19)22-26-7-8-30-22/h1-10,12,25H,11H2/b19-10-,25-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCULMBEMRCOCL-HHKDCCKLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)Cl)Cl)C=C4C(=O)N(C(=N)S4)C5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)Cl)Cl)/C=C\4/C(=O)N(C(=N)S4)C5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
(5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 3
(5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 4
(5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 5
(5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 6
(5Z)-5-({1-[(3,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-IMINO-3-(1,3-THIAZOL-2-YL)-1,3-THIAZOLIDIN-4-ONE

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